molecular formula C18H15F3N2O2 B6491522 N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide CAS No. 905674-64-8

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No. B6491522
CAS RN: 905674-64-8
M. Wt: 348.3 g/mol
InChI Key: PQUQTNNUMPJXFW-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide, also known as OTPB, is a synthetic small molecule compound with a wide range of applications in scientific research and lab experiments. OTPB is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has a variety of applications in scientific research and lab experiments. It can be used as a starting material for the synthesis of other compounds, such as those used in drug development and cancer research. This compound can also be used to study the biochemical and physiological effects of certain compounds, such as those used in drug development and cancer research. Additionally, this compound can be used as a tool to study the mechanism of action of certain compounds, as well as to study the pharmacokinetics and pharmacodynamics of certain compounds.

Mechanism of Action

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, this compound can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on COX-2, this compound has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By inhibiting the activity of 5-LOX, this compound can reduce the production of leukotrienes, which are involved in inflammation, bronchoconstriction, and allergic reactions. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, this compound can increase the levels of acetylcholine in the body, which can lead to improved cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. This compound is a synthetic compound and therefore may not have the same effects as naturally occurring compounds. Additionally, this compound is a relatively new compound and therefore there is limited research on its effects.

Future Directions

The potential future directions for N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and cancer research. Additionally, further research into the mechanism of action of this compound could lead to new therapeutic approaches for the treatment of inflammation, pain, and fever. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound could lead to improved safety and efficacy of this compound-based drugs. Finally, further research into the synthesis of this compound could lead to improved methods of production and new derivatives of this compound with improved properties.

Synthesis Methods

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is synthesized in a two-step process. The first step involves the reaction of 5-oxo-1-phenylpyrrolidin-3-yl chloride with 3-trifluoromethylbenzamide in the presence of a base, such as potassium carbonate, to form this compound. The second step involves the hydrolysis of the compound in the presence of acid, such as hydrochloric acid, to form the desired product.

properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-6-4-5-12(9-13)17(25)22-14-10-16(24)23(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUQTNNUMPJXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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